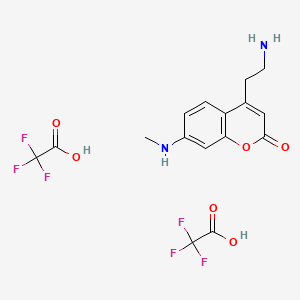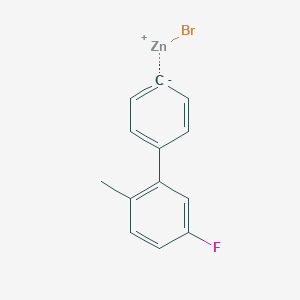
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a dimethylamino group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine typically involves the enamination of pyridine derivatives. One common method is the reaction of 2-amino-3-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Cycloaddition: Reagents like azides or nitrile oxides are often employed.
Major Products Formed
Oxidation: 6-(2-(Amino)vinyl)-3-nitropyridin-2-amine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one: A similar compound with a pyran ring instead of a pyridine ring.
7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile: Another compound with a pyrazolo[1,5-a]pyrimidine scaffold
Uniqueness
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
6-[(E)-2-(dimethylamino)ethenyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c1-12(2)6-5-7-3-4-8(13(14)15)9(10)11-7/h3-6H,1-2H3,(H2,10,11)/b6-5+ |
Clé InChI |
PMLPGMJIXUVUIF-AATRIKPKSA-N |
SMILES isomérique |
CN(C)/C=C/C1=NC(=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CN(C)C=CC1=NC(=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


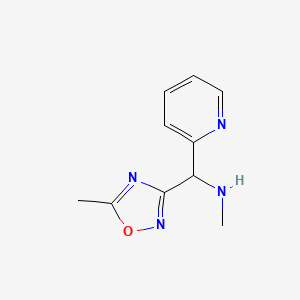
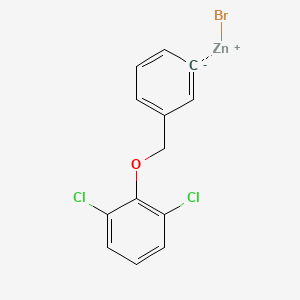
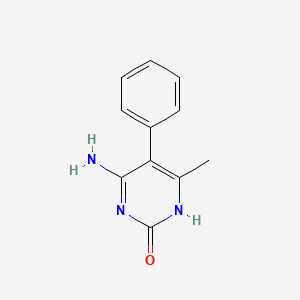
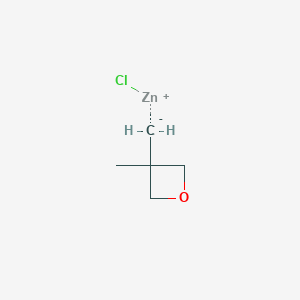
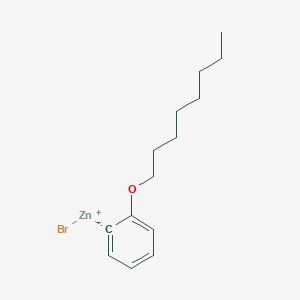

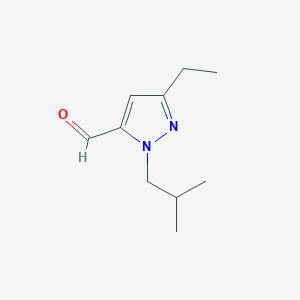
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
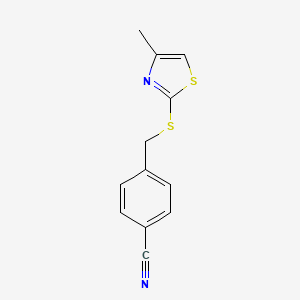
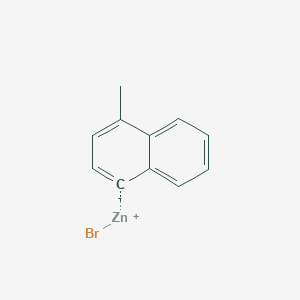
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
